Eicosapentaenoic Acid Alkyne

In Vivo Modeling Microbiology Lipidomics

Eicosapentaenoic Acid Alkyne (EPA alkyne) is a chemically modified derivative of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA, 20:5 n-3). It is characterized by the replacement of the natural ω-terminal methyl group with a terminal alkyne (-C≡CH) moiety.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
Cat. No. B10764850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoic Acid Alkyne
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyFCLMKCFLVGHPHY-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eicosapentaenoic Acid Alkyne: A Click-Chemistry-Ready ω-3 Fatty Acid Probe for Metabolic Tracing


Eicosapentaenoic Acid Alkyne (EPA alkyne) is a chemically modified derivative of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA, 20:5 n-3). It is characterized by the replacement of the natural ω-terminal methyl group with a terminal alkyne (-C≡CH) moiety [1]. This single-atom modification at the distal end of the acyl chain minimally alters the molecule's native structure and biological recognition, enabling it to act as a functional surrogate for native EPA in complex biological systems [2]. The alkyne group serves as a bioorthogonal handle, allowing the molecule and its metabolites to be selectively visualized, captured, or enriched via highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions .

Workflow Metabolic tracing via CuAAC click chemistry
Selection Terminal alkyne as bioorthogonal handle
Context Reported surrogate for native EPA in lipid studies

Why Eicosapentaenoic Acid Alkyne Cannot Be Replaced by Other Fatty Acid Probes in Click Chemistry Workflows


Generic substitution of EPA alkyne with other alkyne-modified fatty acids, such as ω-alkynyl arachidonic acid (AA alkyne) or ω-alkynyl docosahexaenoic acid (DHA alkyne), fails because each probe reports on a distinct metabolic and signaling network. AA, EPA, and DHA are metabolized by different complements of enzymes (e.g., cyclooxygenases, lipoxygenases, cytochrome P450s) and elongases to yield unique, functionally divergent lipid mediator pools [1]. Using an AA alkyne probe will trace the pro-inflammatory eicosanoid cascade, while EPA alkyne traces the competing, often anti-inflammatory or pro-resolving resolvin E-series pathway [2]. Therefore, the choice of alkyne probe is not arbitrary but determines the specific metabolic network being interrogated; selecting the incorrect probe yields data that is biologically irrelevant to the research question concerning omega-3 fatty acid metabolism.

EPA alkyne (target) Traces ω-3 resolvin E-series and EPA-specific metabolic network Probe choice defines interrogated lipid mediator pool
AA alkyne / DHA alkyne (potential substitutes) AA alkyne reports ω-6 pro-inflammatory eicosanoids; DHA alkyne traces docosanoids Metabolic network mismatch; data may be biologically irrelevant to EPA research question

Quantitative Evidence for Selecting Eicosapentaenoic Acid Alkyne: A Comparator-Based Guide


In Vivo Functional Equivalence of ω-Ethynyl EPA (eEPA) to Native EPA in Rescuing Bacterial Growth

The ω-ethynyl EPA analog (eEPA), which is structurally identical to EPA alkyne, demonstrates functional equivalence to native EPA in a live organism. In an EPA-deficient mutant (ΔEPA) of the cold-adapted bacterium Shewanella livingstonensis Ac10, supplementation with eEPA almost completely suppressed the growth retardation and abnormal cellular morphology observed at low temperatures [1]. This functional rescue provides quantitative evidence that the ω-terminal alkyne modification does not abrogate EPA's essential physiological role in this system.

In vivo functional rescue
Head-to-head
eEPA supplementation almost completely suppressed growth defect and abnormal morphology in ΔEPA mutant
Supports reported surrogate behavior in bacterial model
Model: Shewanella livingstonensis Ac10 cold adaptation
In Vivo Modeling Microbiology Lipidomics

Equivalent Membrane Incorporation Efficiency of eEPA vs. Native EPA

In the same in vivo bacterial model (S. livingstonensis Ac10 ΔEPA mutant), quantitative analysis revealed that exogenously supplied eEPA (EPA alkyne) is incorporated into membrane phospholipids at a level of approximately 5% of total fatty acids [1]. This level of incorporation is quantitatively comparable to the amount of native EPA found in the membrane of the wild-type parent strain [1]. This direct head-to-head comparison demonstrates that the terminal alkyne tag does not impair the compound's ability to be taken up and utilized as a natural acyl chain building block.

Membrane incorporation
Head-to-head
~5% incorporation into membrane phospholipids, comparable to native EPA in wild-type strain
Demonstrates native-like membrane remodeling behavior
Lipidomic analysis of S. livingstonensis membranes
Membrane Biology Lipidomics In Vivo Probing

Enhanced Analytical Sensitivity and Selectivity for EPA Metabolism via Click Chemistry-Based Enrichment (CCBE)

The use of terminal alkyne-labeled EPA (EPAA) enables a Click Chemistry-Based Enrichment (CCBE) strategy that significantly outperforms traditional LC-MS/MS methods for tracing fatty acid metabolism. The CCBE strategy provides high selectivity for capturing and enriching alkyne-labeled metabolites from complex biological matrices [1]. This approach enhances mass spectrometry (MS) sensitivity, improves chromatographic separation of sn-position glycerophospholipid regioisomers, and facilitates structural characterization of metabolites via a specific MS/MS fragmentation signature [1]. In contrast, conventional LC-MS/MS analysis of native EPA and its metabolites suffers from lower sensitivity due to ion suppression from matrix effects and lacks this specific enrichment handle.

CCBE analytical advantage
Class-level
Click Chemistry-Based Enrichment enables selective capture, enhanced MS sensitivity, and improved regioisomer separation vs conventional LC-MS/MS
Improves detection of low-abundance EPA metabolites
N2a cell model; CuAAC-mediated workflow
Metabolomics Lipidomics Analytical Chemistry

Dual-Mode Detectability: Raman Scattering and Click Chemistry

The ω-ethynyl group (alkyne) in EPA alkyne possesses a characteristic Raman signal, enabling label-free visualization by Raman scattering microscopy [1]. Simultaneously, the same group provides a specific handle for in situ click chemistry reactions with azide-containing compounds, such as fluorescent dyes or biotin [1]. This dual functionality is unique among commercially available EPA probes. Alternatives like radiolabeled EPA (e.g., [14C]-EPA or [3H]-EPA) offer only one detection mode (radioactivity) and present challenges in synthesis, handling, and disposal. Fluorescently labeled EPA analogs (e.g., BODIPY-EPA) permanently alter the physicochemical properties of the acyl chain due to the large fluorophore, which can perturb membrane dynamics and protein interactions.

Dual-mode detection
Class-level
Orthogonal detection: label-free Raman microscopy and click chemistry tagging with diverse reporters
Enables flexible imaging and capture without bulky fluorophore perturbation
Compared to radiolabeled or BODIPY-labeled EPA probes
Chemical Biology Imaging Bioorthogonal Chemistry

Validated Research and Industrial Applications of Eicosapentaenoic Acid Alkyne


Tracing EPA Metabolism and Elucidating Lipid Mediator Biosynthesis Pathways

Researchers can utilize EPA alkyne in cell culture or in vivo models to selectively track the metabolic fate of EPA. By incubating cells or organisms with the probe and then performing a CuAAC click reaction with a reporter tag (e.g., fluorophore or biotin), the alkyne-labeled parent compound and its downstream metabolites can be visualized, enriched, and identified via LC-MS/MS [1]. This approach has been specifically validated in neural cells to overcome the sensitivity and selectivity limitations of conventional methods for mapping the complex EPA metabolome [1].

In Vivo Functional Studies and Phenotypic Rescue Experiments

EPA alkyne serves as a functional surrogate for native EPA, as demonstrated by its ability to rescue growth defects in an EPA-deficient bacterial mutant [2]. This application is critical for studies aiming to dissect the essential, non-redundant roles of EPA in various biological systems. By using EPA alkyne in rescue experiments, scientists can confirm that the observed phenotypes are specifically due to the loss of EPA function, and can then use the alkyne handle to track its subsequent distribution and metabolism [2].

Investigating Membrane Lipid Remodeling and Dynamics

The compound's verified incorporation into membrane phospholipids at levels comparable to native EPA makes it an ideal tool for studying how EPA influences membrane biophysical properties and organization [2]. Its dual-mode detectability allows researchers to image its subcellular localization using Raman scattering microscopy, a label-free technique that avoids the artifacts associated with bulky fluorophores, and to biochemically isolate EPA-containing lipid species using click chemistry for downstream lipidomic analysis [2].

Activity-Based Protein Profiling (ABPP) of EPA-Interacting Proteins

EPA alkyne can be employed as a probe in activity-based protein profiling to identify and characterize proteins that bind to, are modified by, or metabolize EPA . Following incubation with a biological sample, the alkyne handle can be used to attach a reporter tag (e.g., biotin) via click chemistry, enabling the pull-down and subsequent proteomic identification of the target proteins . This application is invaluable for discovering novel EPA receptors, transporters, and metabolic enzymes.

Application
Selection Property
Validation Focus
EPA metabolic fate mapping
Bioorthogonal alkyne handle for CuAAC enrichment
LC-MS/MS-based metabolic profiling sensitivity
In vivo functional rescue studies
Reported functional surrogate activity
Phenotypic rescue verification
Membrane lipid remodeling analysis
Native-like membrane incorporation
Label-free Raman imaging of subcellular localization
EPA-interacting protein identification
Click chemistry pull-down capability
Proteomic target identification and validation

Technical Documentation Hub

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21 linked technical documents
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